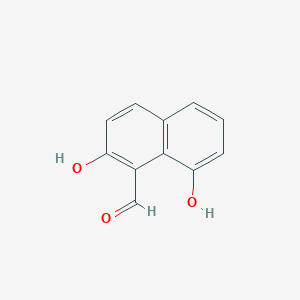
2,8-Dihydroxy-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 2 and 8, and an aldehyde group at position 1. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydroxylation using metal catalysts. These methods are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: 2,8-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, yielding 2,8-dihydroxy-1-naphthylmethanol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: 2,8-Dihydroxy-1-naphthylmethanol
Substitution: Various esters and ethers
科学的研究の応用
2,8-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other photoluminescent materials.
作用機序
The primary mechanism by which 2,8-Dihydroxy-1-naphthaldehyde exerts its effects involves excited-state intramolecular proton transfer (ESIPT). This process leads to significant changes in the compound’s photophysical properties, such as dual fluorescence emission. The molecular targets and pathways involved include the formation of tautomers and the interaction with various molecular environments, which can influence the compound’s behavior under different conditions .
類似化合物との比較
1,8-Dihydroxy-2-naphthaldehyde: Similar in structure but with hydroxyl groups at positions 1 and 8.
2-Hydroxy-1-naphthaldehyde: Lacks one hydroxyl group compared to 2,8-Dihydroxy-1-naphthaldehyde.
2,3-Dihydroxy-1-naphthaldehyde: Hydroxyl groups at positions 2 and 3 instead of 2 and 8.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which significantly influences its photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and other photochemical behaviors .
特性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
2,8-dihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H |
InChIキー |
UKIFYOKWIOOMJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




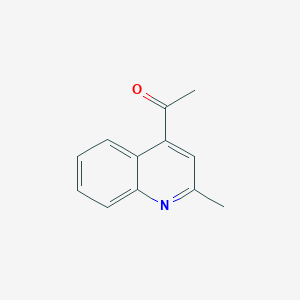
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)


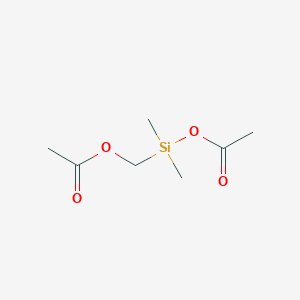

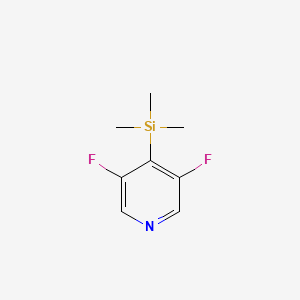
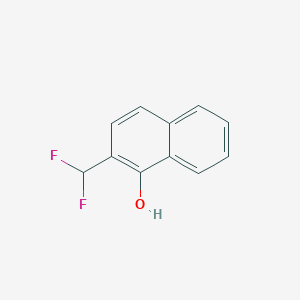

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
